N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-(3-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a structurally complex molecule featuring a quinazolin-dione core substituted with a benzodioxol group, a cyclopropylcarbamoyl-methylphenyl moiety, and an acetamide linker.
Properties
IUPAC Name |
2-[4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6/c33-25(29-18-7-8-18)13-17-5-10-20(11-6-17)32-27(35)21-3-1-2-4-22(21)31(28(32)36)15-26(34)30-19-9-12-23-24(14-19)38-16-37-23/h1-6,9-12,14,18H,7-8,13,15-16H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZPVLBBOOMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride.
Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of cyclopropylamine with an appropriate acyl chloride.
Final Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the quinazolinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:
*Inferred from structural analogy to ’s anticonvulsant quinazolin-dione derivatives.
Key Comparative Insights
Quinazolin-dione vs. Thiazolidin-dione Cores: The target compound’s quinazolin-dione core (vs. Thiazolidin-diones are associated with PPARγ modulation, whereas quinazolin-diones are linked to anticonvulsant and kinase inhibitory effects .
Substituent Effects on Bioactivity: The cyclopropylcarbamoyl-methylphenyl group in the target compound introduces a conformationally restricted amide, which may improve target selectivity compared to ’s dichlorophenylmethyl substituent. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation . Benzodioxol substituents (in the target) vs.
Synthetic Complexity :
- The target compound’s synthesis likely parallels ’s route, involving carbodiimide-mediated amide coupling (e.g., EDC/HOBt in ) and heterocyclic ring formation. However, introducing the cyclopropylcarbamoyl-methylphenyl group would require additional steps, such as cyclopropane ring formation via Simmons-Smith reactions or carbamoylation of a methylphenyl precursor.
Binding Affinity Predictions (Glide XP Insights) :
- The hydrophobic enclosure effect () suggests that the target compound’s benzodioxol and cyclopropyl groups may create favorable lipophilic interactions in enclosed protein pockets. In contrast, ’s sulfonyl-containing analogs might exhibit stronger polar interactions but poorer membrane permeability.
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is an intriguing molecule due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and the tetrahydroquinazoline structure. The synthetic pathway often utilizes various coupling agents and reagents to achieve the desired molecular architecture.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing the benzodioxole structure have been shown to inhibit the growth of various bacterial strains. In a study evaluating related compounds, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against Pseudomonas aeruginosa | MIC (µM) against Escherichia coli |
|---|---|---|
| Compound 3g | 0.21 | 0.21 |
| Ciprofloxacin | 0.25 | 0.30 |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer models. In vitro studies using MTT assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit essential bacterial enzymes such as DNA gyrase and MurD, leading to impaired bacterial cell wall synthesis .
- Binding Interactions : Molecular docking studies suggest that the compound forms significant interactions with target proteins through hydrogen bonds and pi-stacking interactions, enhancing its binding affinity and specificity .
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Antimicrobial Efficacy : A recent study demonstrated that a derivative with a similar benzodioxole structure effectively reduced bacterial load in infected animal models.
- Cytotoxic Studies : Research on thiazole-bearing molecules indicated that modifications in the phenyl ring significantly enhance anticancer activity through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
